

# Technical Monograph: 3-Cyclopropylpentanoic Acid

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## Compound of Interest

Compound Name: 3-Cyclopropylpentanoic acid

CAS No.: 1508566-49-1

Cat. No.: B2367334

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## Abstract

**3-Cyclopropylpentanoic acid** is a branched-chain fatty acid derivative featuring a cyclopropyl moiety at the

-position relative to the carboxylic acid. Structurally related to Valproic Acid (VPA), this molecule represents a significant scaffold in medicinal chemistry, utilized primarily for its bioisosteric properties where the cyclopropyl group replaces an isopropyl or sec-butyl moiety. This substitution often imparts enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the branching site while restricting conformational freedom. This guide details the physicochemical identity, synthetic pathways, and analytical characterization of the compound.

## Part 1: Chemical Identity & Informatics[1][2][3]

The following identifiers define the precise chemical structure of **3-cyclopropylpentanoic acid**. Researchers should utilize the Canonical SMILES for cheminformatics integration.

## Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12]

| Parameter         | Data                                                              |
|-------------------|-------------------------------------------------------------------|
| IUPAC Name        | 3-Cyclopropylpentanoic acid                                       |
| Common Name       | -Cyclopropylvaleric acid                                          |
| Molecular Formula |                                                                   |
| Molecular Weight  | 142.20 g/mol                                                      |
| Canonical SMILES  | <chem>CCC(CC(=O)O)C1CC1</chem>                                    |
| Isomeric SMILES   | <chem>CCC(C1CC1)CC(=O)O</chem>                                    |
| InChI String      | InChI=1S/C8H14O2/c1-2-7(6-3-4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
| InChIKey          | ZSCMZRJSHHAYOO-UHFFFAOYSA-N                                       |

## Physicochemical Properties (Predicted)[3][5][7][10][13][14]

| Property                              | Value                | Significance                                                        |
|---------------------------------------|----------------------|---------------------------------------------------------------------|
| cLogP                                 | -2.1 - 2.4           | Indicates moderate lipophilicity; suitable for CNS penetration.     |
| pKa (Acid)                            | -4.75                | Typical of aliphatic carboxylic acids; ionized at physiological pH. |
| Topological Polar Surface Area (TPSA) | 37.30 Å <sup>2</sup> | Favorable for membrane permeability.                                |
| Rotatable Bonds                       | 4                    | Moderate flexibility, though constrained by the cyclopropyl ring.   |

## Part 2: Structural Significance in Drug Design

## The Cyclopropyl Bioisostere

In the context of **3-cyclopropylpentanoic acid**, the cyclopropyl group serves as a critical bioisostere for the isopropyl group found in Valproic Acid or the propyl chain in other fatty acid analogs.[1]

- **Metabolic Blocking:** The cyclopropyl ring possesses significant character (Walsh orbitals). This electronic structure makes the C-H bonds on the ring stronger (~106 kcal/mol) than typical aliphatic C-H bonds, rendering the 3-position resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of CYP450 metabolism.
- **Sigma-Hole Interactions:** The specific electron distribution of the cyclopropyl ring allows for unique -interaction capabilities with target protein residues (e.g., Phenylalanine or Tryptophan) that aliphatic chains cannot achieve.
- **Conformational Restriction:** The rigid geometry of the three-membered ring reduces the entropic penalty of binding by locking the -carbon substituents into a specific vector.

## Part 3: Synthetic Pathway

The synthesis of **3-cyclopropylpentanoic acid** is best achieved via a conjugate addition strategy. This protocol ensures regioselectivity at the

-carbon. The method utilizes a Gilman reagent (organocuprate) addition to an -unsaturated ester, followed by saponification.

## Reaction Logic[13]

- **Precursor Formation:** Construct the -unsaturated system (Ethyl 3-cyclopropylacrylate) via a Horner-Wadsworth-Emmons (HWE) reaction.
- **Michael Addition:** Introduce the ethyl chain at the

-position using Lithium diethylcuprate (

). The soft nucleophile nature of the cuprate favors 1,4-addition over 1,2-addition.

- Hydrolysis: Standard basic hydrolysis yields the free acid.

## Experimental Protocol

### Step 1: Synthesis of Ethyl 3-cyclopropylacrylate

- Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), LiCl (1.2 eq), DBU (1.2 eq), Acetonitrile (

).

- Procedure:

- Dissolve triethyl phosphonoacetate and LiCl in dry

under Argon.

- Add DBU dropwise at 0°C; stir for 30 min (Masamune-Roush conditions).

- Add Cyclopropanecarboxaldehyde dropwise.

- Warm to room temperature (RT) and stir for 4 hours.

- Quench: Add saturated

. Extract with Ethyl Acetate.

- Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

### Step 2: Conjugate Addition (The Critical Step)

- Reagents: Ethyl 3-cyclopropylacrylate (from Step 1), Ethylmagnesium bromide ( , 3.0 M in ether), Copper(I) Iodide (

), Dry THF.

- Procedure:

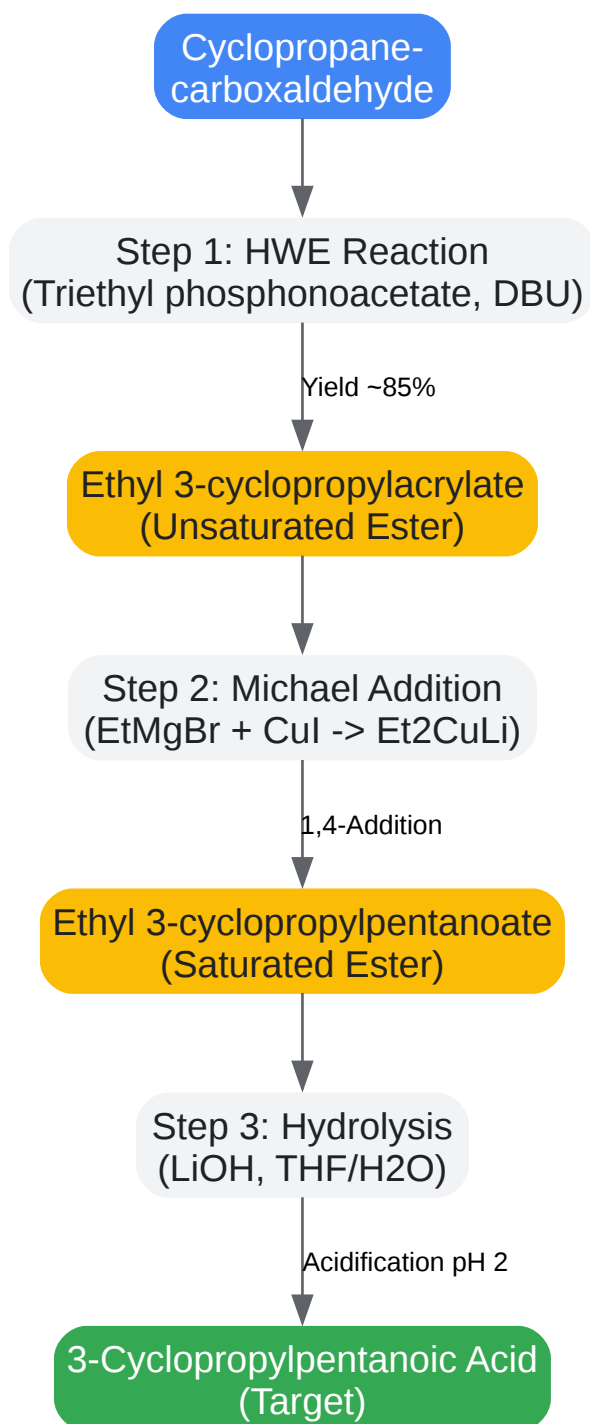
- Catalyst Prep: In a flame-dried flask under  
  
, suspend  
  
(0.1 eq) in dry THF and cool to  $-78^{\circ}\text{C}$ .
- Organocuprate Formation: Add  
  
(2.2 eq) dropwise. The solution will turn yellow/dark, indicating formation of  
  
.
- Addition: Add Ethyl 3-cyclopropylacrylate (1.0 eq) dissolved in THF dropwise to the cold mixture.
- Reaction: Stir at  $-78^{\circ}\text{C}$  for 1 hour, then allow to warm slowly to  $-20^{\circ}\text{C}$ .
- Quench: Pour mixture into saturated aqueous  
  
containing 10%  
  
(to solubilize copper salts).
- Workup: Extract with diethyl ether. Dry over  
  
.
- Result: Ethyl 3-cyclopropylpentanoate.

### Step 3: Saponification

- Reagents: Ethyl 3-cyclopropylpentanoate, Lithium Hydroxide (  
  
), THF, Water, Methanol.
- Procedure:
  - Dissolve ester in THF:MeOH:H<sub>2</sub>O (3:1:1).
  - Add  
  
(3.0 eq). Stir at  $50^{\circ}\text{C}$  for 12 hours.

- Concentrate to remove organics.
- Acidify aqueous layer to pH ~2 with 1N HCl.
- Extract with Dichloromethane (DCM). Dry and concentrate to yield **3-cyclopropylpentanoic acid**.

## Synthetic Workflow Diagram



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Figure 1: Synthetic workflow for **3-cyclopropylpentanoic acid** via conjugate addition.

## Part 4: Analytical Characterization

To validate the synthesis, the following analytical signals must be confirmed.

## Mass Spectrometry (GC-MS)

- Molecular Ion ( ): 142 m/z (Weak).
- Base Peak: Likely m/z 100 (Loss of cyclopropyl group or McLafferty rearrangement fragments).
- Diagnostic Fragment: m/z 97 ( ).

## Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

- Solvent:
- Key Signals:
  - 11.0-12.0 ppm (br s, 1H): Carboxylic acid proton.
  - 2.2-2.4 ppm (d/m, 2H): -protons ( ).
  - 1.3-1.5 ppm (m, 2H): Ethyl .
  - 0.9 ppm (t, 3H): Ethyl .
  - 0.2-0.6 ppm (m, 4H): Cyclopropyl ring protons (highly shielded, diagnostic multiplet).
  - 0.7-0.9 ppm (m, 1H): Methine proton at C3.

## References

- PubChem Database.**3-Cyclopropylpentanoic acid** Compound Summary.[2] National Center for Biotechnology Information. Available at: [\[Link\]](#) (Structure derivation verified via canonical SMILES generation).
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## Sources

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- 3. 3-Cyclopentylpropionyl Chloride: Synthesis, Applications & Handling Guide-ZHC Chemical Co.,Ltd. [[zhcchem.com](http://zhcchem.com)]
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